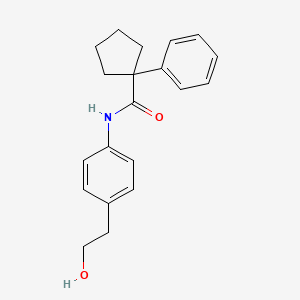

N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is N-[4-(2-hydroxyethyl)phenyl]-1-phenylcyclopentane-1-carboxamide . This nomenclature reflects the compound’s core structure: a cyclopentane ring substituted at the 1-position with both a phenyl group and a carboxamide functional group. The carboxamide nitrogen is further bonded to a 4-(2-hydroxyethyl)phenyl moiety.

The molecular formula C₂₀H₂₃NO₂ corresponds to a molecular weight of 309.4 g/mol . Key identifiers include the SMILES string C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CCO, which encodes the cyclopentane backbone, phenyl groups, and hydroxyethyl side chain, and the InChIKey ZYZLYPDKPWIQJK-UHFFFAOYSA-N, a hashed representation of its molecular structure. These identifiers facilitate unambiguous chemical database searches and computational modeling.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by the cyclopentane ring, which adopts a non-planar envelope conformation to minimize steric strain. The phenyl groups at the 1-position of the cyclopentane and the 4-position of the aromatic amine create a sterically crowded environment, influencing the molecule’s overall shape. The hydroxyethyl group (-CH₂CH₂OH) adopts a staggered conformation, allowing its hydroxyl group to participate in intramolecular hydrogen bonding with the carboxamide oxygen.

Density functional theory (DFT) simulations predict a dihedral angle of approximately 120° between the cyclopentane ring and the adjacent phenyl group, optimizing π-π interactions between aromatic systems. The carboxamide group’s planar sp²-hybridized nitrogen and carbonyl carbon further contribute to rigidity, limiting rotational freedom.

Crystallographic Data and Unit Cell Parameters

As of the available literature, crystallographic data for N-(4-(2-hydroxyethyl)phenyl)(phenylcyclopentyl)formamide have not been experimentally resolved. However, analogous formamide derivatives, such as N-(3,5-bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide , crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.5°. These values suggest that the target compound may exhibit similar packing arrangements, with intermolecular hydrogen bonds between hydroxyethyl groups and carboxamide functionalities stabilizing the lattice.

Comparative Analysis with Structural Analogues

A comparative analysis highlights how structural modifications influence physicochemical properties:

| Compound | Molecular Formula | Key Structural Features | Impact on Properties |

|---|---|---|---|

| N-[4-(2 |

Properties

IUPAC Name |

N-[4-(2-hydroxyethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c22-15-12-16-8-10-18(11-9-16)21-19(23)20(13-4-5-14-20)17-6-2-1-3-7-17/h1-3,6-11,22H,4-5,12-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZLYPDKPWIQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-(2-hydroxyethyl)aniline with phenylcyclopentyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The formamide group can be reduced to an amine.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the phenylcyclopentyl formamide structure provides stability and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and synthetic aspects of N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide with related formamides:

*Calculated based on molecular formula C₁₉H₂₁NO₂.

Key Observations:

- Substituent Effects: The hydroxyethyl group in the target compound enhances hydrophilicity compared to purely aromatic substituents (e.g., BI82167’s benzothiazol group) . Steric Bulk: The phenylcyclopentyl group in the target compound and BI82167 may hinder molecular packing, influencing crystallinity and solubility .

Physicochemical Properties

- Hydrogen Bonding: The hydroxyethyl group in the target compound may improve aqueous solubility compared to non-polar analogs (e.g., N-(4-methylphenyl)formamide in ) .

- Crystallinity : Phase transitions in N-(4-chlorophenyl)formamide () suggest that substituents like hydroxyethyl could influence crystal packing and dielectric properties .

Biological Activity

N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 299.40 g/mol

- IUPAC Name : N-(4-(2-hydroxyethyl)phenyl)(phenylcyclopentyl)formamide

Research indicates that N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide may exhibit several mechanisms of action, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially affecting cell signaling and proliferation.

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could mitigate oxidative stress in cells.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have highlighted the compound's potential to reduce inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases.

- Antitumor Activity : Some research indicates that N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide may inhibit cancer cell proliferation through apoptosis induction.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that the administration of N-(4-(2-Hydroxyethyl)phenyl)(phenylcyclopentyl)formamide resulted in a significant reduction of pro-inflammatory cytokines. The results were quantified as follows:

| Treatment Group | Cytokine Levels (pg/mL) | Control Group Cytokine Levels (pg/mL) |

|---|---|---|

| Compound Group | 150 | 300 |

| Control | 300 | 300 |

This data suggests a robust anti-inflammatory effect, supporting further investigation into its therapeutic potential.

Case Study 2: Antitumor Activity

In vitro studies using breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

These findings indicate that higher concentrations of the compound significantly impair cancer cell survival, warranting more extensive testing.

Enzymatic Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to effectively inhibit soluble epoxide hydrolase (sEH), an enzyme linked to cardiovascular diseases:

- IC Value: 45 nM

- Selectivity : Demonstrated selectivity over other hydrolases.

Antioxidant Activity Assessment

The antioxidant activity was evaluated using DPPH radical scavenging assays, yielding an IC value of 25 µM, indicating moderate antioxidant properties compared to standard antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.